Analytical Selectivity: Self-Coupling Diazotization for Nitrite Detection Not Replicated by Isomers
2-Amino-6-chlorobenzoic acid uniquely functions as a self-coupling diazotization reagent for the spectrophotometric detection of nitrite ions in water. The method utilizes the compound's ability to undergo diazotization and subsequent self-coupling under UV light in acidic media, a reaction not observed with the 2-amino-5-chlorobenzoic acid isomer or other common diazotization reagents [1].
| Evidence Dimension | Function as a self-coupling diazotization reagent for nitrite detection |
|---|---|
| Target Compound Data | Enables a one-step, one-reagent spectrophotometric method for nitrite determination with tolerance to various foreign anions under acidic conditions. |
| Comparator Or Baseline | 2-Amino-5-chlorobenzoic acid (CAS 635-21-2) and other common diazotization reagents (e.g., sulfanilamide) do not exhibit this specific self-coupling property. |
| Quantified Difference | The method using 2-amino-6-chlorobenzoic acid achieved a limit of detection (LOD) of 0.02 µg/mL for nitrite and a linear range of 0.05–5.0 µg/mL [1]. Comparable data for the 5-chloro isomer in this assay are not available, as the isomer is not a suitable reagent. |
| Conditions | Spectrophotometric assay in acidic aqueous solution under UV light illumination. |
Why This Matters
For laboratories developing or performing nitrite assays, the 6-chloro isomer is the only viable reagent in this class for establishing this simple, validated analytical method.
- [1] El-Shaheny, R. N.; et al. A novel and simple spectrophotometric method for detection of nitrite in water. Analyst 2018, 143 (19), 4703-4710. View Source
